![molecular formula C11H15BrO B3240169 4-Bromo-2,3-dimethyl-1-isopropoxybenzene CAS No. 1428234-69-8](/img/structure/B3240169.png)
4-Bromo-2,3-dimethyl-1-isopropoxybenzene
Overview
Description
4-Bromo-2,3-dimethyl-1-isopropoxybenzene is a chemical compound with the molecular formula C11H15BrO and a molecular weight of 243.14 . It is also known by other names such as 1-bromo-2,3-dimethyl-4-propan-2-yloxybenzene and Benzene, 1-bromo-2,3-dimethyl-4-(1-methylethoxy)- .
Molecular Structure Analysis
The molecular structure of 4-Bromo-2,3-dimethyl-1-isopropoxybenzene consists of a benzene ring with bromo, dimethyl, and isopropoxy functional groups attached to it . The exact 3D structure can be viewed using specialized software .Scientific Research Applications
Synthesis and Chemical Reactivity
Research involving compounds with structural similarities to 4-Bromo-2,3-dimethyl-1-isopropoxybenzene demonstrates their importance in synthetic chemistry. For example, the synthesis of dimethyl-4-bromoiodobenzenes showcases the versatility of aromatic compounds in producing organic intermediates used across different fields, highlighting the potential applications of 4-Bromo-2,3-dimethyl-1-isopropoxybenzene in creating novel compounds (Li Yu, 2008). Additionally, regioselective bromination studies, such as those on 1,4-dimethoxy-2,3-dimethylbenzene, reveal the compound's role in forming structurally complex molecules, indicating that derivatives of 4-Bromo-2,3-dimethyl-1-isopropoxybenzene could be valuable in synthesizing sulfur-functionalized benzoquinones with potential applications in material science and pharmaceuticals (R. Aitken et al., 2016).
Polymer Science
The use of alkoxybenzenes, including compounds structurally related to 4-Bromo-2,3-dimethyl-1-isopropoxybenzene, in end-quenching TiCl4-catalyzed quasiliving isobutylene polymerizations showcases the relevance of such compounds in polymer science. This research demonstrates the compound's potential in directly functionalizing polymer chain ends, opening avenues for the development of materials with specific properties (D. Morgan et al., 2010).
Materials Chemistry
Research into compounds like 4-Bromo-2,3-dimethyl-1-isopropoxybenzene contributes to the development of new materials. For instance, studies on the synthesis and characterization of related compounds have facilitated the creation of intermediates crucial for preparing advanced materials with potential applications in electronics and photonics (W. Jin, 2011).
Safety and Hazards
While specific safety and hazard information for 4-Bromo-2,3-dimethyl-1-isopropoxybenzene is not available, it’s important to handle all chemicals with care. Avoid breathing in mist, gas, or vapors, and avoid contact with skin and eyes . Always use personal protective equipment and ensure adequate ventilation .
properties
IUPAC Name |
1-bromo-2,3-dimethyl-4-propan-2-yloxybenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO/c1-7(2)13-11-6-5-10(12)8(3)9(11)4/h5-7H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJFPHNRHXKNVKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)Br)OC(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,3-dimethyl-1-isopropoxybenzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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